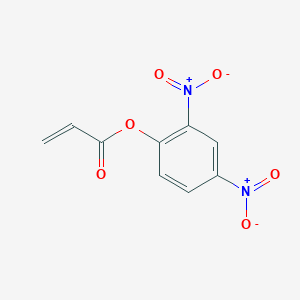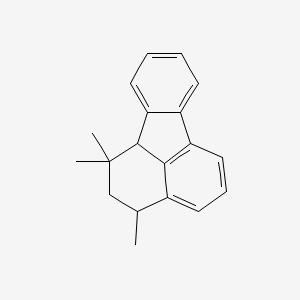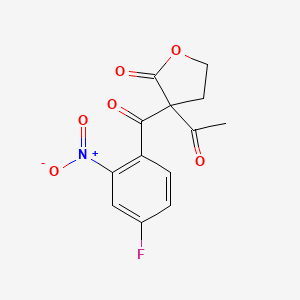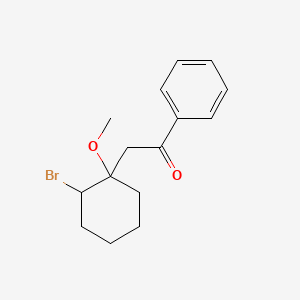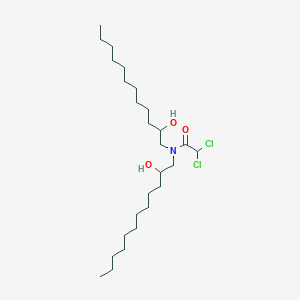
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a dodecyl chain, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with dodecanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound. The industrial production methods also involve rigorous quality control measures to meet the required standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carbonyl compounds, amines, and substituted derivatives. These products have diverse applications in different fields.
Aplicaciones Científicas De Investigación
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and functions. The presence of chlorine and hydroxyl groups allows it to participate in various biochemical reactions, leading to its effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
2,2-Dichloroacetamide: A simpler analog with similar chemical properties.
N,N-Bis(2-hydroxyethyl)dodecylamine: A related compound with hydroxyl groups and a dodecyl chain.
Uniqueness
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
62881-08-7 |
|---|---|
Fórmula molecular |
C26H51Cl2NO3 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
2,2-dichloro-N,N-bis(2-hydroxydodecyl)acetamide |
InChI |
InChI=1S/C26H51Cl2NO3/c1-3-5-7-9-11-13-15-17-19-23(30)21-29(26(32)25(27)28)22-24(31)20-18-16-14-12-10-8-6-4-2/h23-25,30-31H,3-22H2,1-2H3 |
Clave InChI |
WHLJNEOAFGWQBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CN(CC(CCCCCCCCCC)O)C(=O)C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


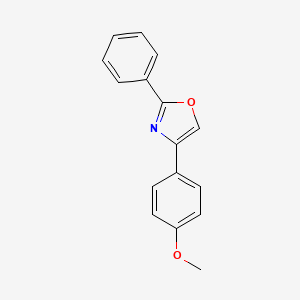
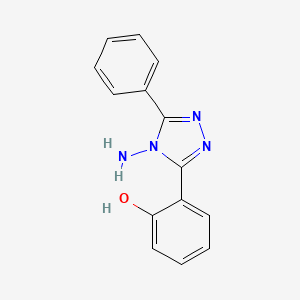
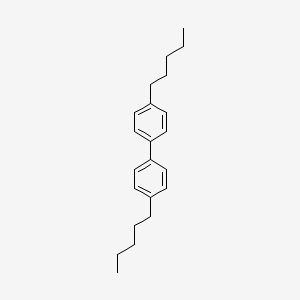
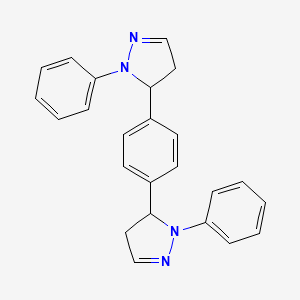

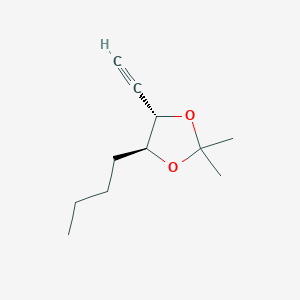
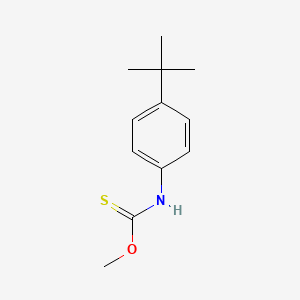
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
